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molecular formula C10H13ClN2 B8758106 4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline

4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline

Cat. No. B8758106
M. Wt: 196.67 g/mol
InChI Key: BFZWJYPQJJXUAR-UHFFFAOYSA-N
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Patent
US08648066B2

Procedure details

To 6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one (6.41 g, 36 mmol) in chloroform (10 mL) added phosphorus oxychloride (10 mL) and refluxed for 2 hours. The mixture was concentrated to an oil, then diluted with ethyl acetate (80 mL) and washed with saturated sodium carbonate (50 mL) and brine (25 mL). The solution was dried over anhydrous sodium sulfate, filtered and concentrated, then the residue purified by silica gel column chromatography (ethyl acetate/hexanes, 1:8) to give 4-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline (5.3 g, 75% yield) as a yellow solid. 1H NMR (400 MHz, CDCl3): 8.72 (s, 1H), 2.52 (t, 2H), 2.14 (s, 2H), 1.48 (t 2H), 0.93 (s, 6H); MS (EI) for C10H13ClN2: 197 (MH+).
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[CH2:11][CH2:10][C:9]2[N:8]=[CH:7][NH:6][C:5](=O)[C:4]=2[CH2:3]1.P(Cl)(Cl)([Cl:16])=O>C(Cl)(Cl)Cl>[Cl:16][C:5]1[C:4]2[CH2:3][C:2]([CH3:13])([CH3:1])[CH2:11][CH2:10][C:9]=2[N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
6.41 g
Type
reactant
Smiles
CC1(CC=2C(NC=NC2CC1)=O)C
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to an oil
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (80 mL)
WASH
Type
WASH
Details
washed with saturated sodium carbonate (50 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel column chromatography (ethyl acetate/hexanes, 1:8)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC=2CCC(CC12)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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